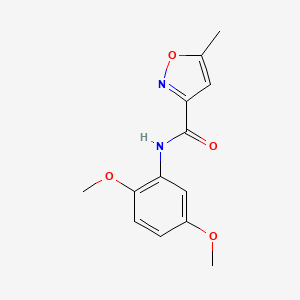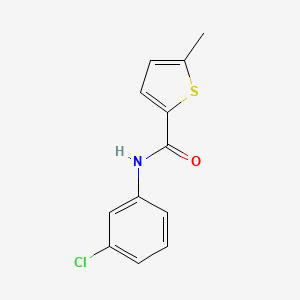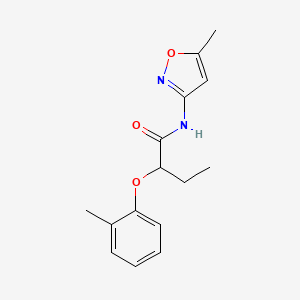
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide
説明
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide is a chemical compound that is commonly referred to as LY2886721. It is a selective agonist of the cannabinoid receptor type 2 (CB2) and has been the subject of extensive scientific research. The purpose of
作用機序
LY2886721 is a selective agonist of the N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide receptor, which is primarily expressed in immune cells. Activation of the this compound receptor has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases and cancer. LY2886721 binds to the this compound receptor and activates downstream signaling pathways, leading to the aforementioned effects.
Biochemical and Physiological Effects:
LY2886721 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, LY2886721 has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
LY2886721 has several advantages for use in lab experiments. It is a selective agonist of the N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide receptor, which allows for targeted activation of this receptor. Additionally, LY2886721 has been shown to have low toxicity in animal models. However, there are also limitations to the use of LY2886721 in lab experiments. It has a short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, LY2886721 is not currently approved for use in humans, which limits its potential applications in clinical research.
将来の方向性
There are several future directions for research on LY2886721. One potential area of research is the development of more potent and selective N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)butanamide agonists. Additionally, further research is needed to fully understand the mechanism of action of LY2886721 and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, clinical trials are needed to determine the safety and efficacy of LY2886721 in humans.
科学的研究の応用
LY2886721 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, LY2886721 has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-12(19-13-8-6-5-7-10(13)2)15(18)16-14-9-11(3)20-17-14/h5-9,12H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNOHVOJDAVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)
![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)


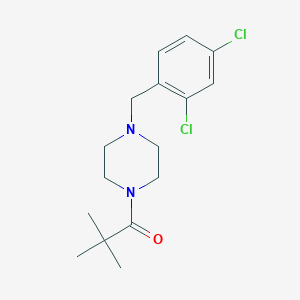
![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
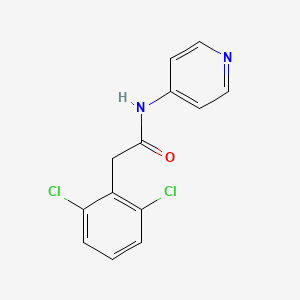
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)
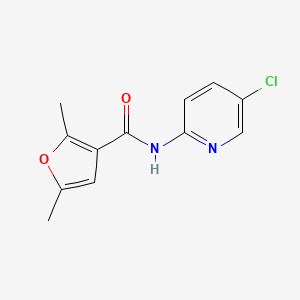
![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)
